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1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate

Differential Scanning Calorimetry Solid-state characterization Pharmaceutical excipient qualification

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate (1,1-GPM dihydrate) is the hydrated crystalline form of a disaccharide alcohol that serves as one of the two principal components of the bulk sweetener isomalt. The compound, with molecular formula C12H28O13 (MW 380.34 g/mol), exists as a white crystalline solid characterized by a well-defined stoichiometric water content of two moles of water per mole of carbohydrate.

Molecular Formula C12H28O13
Molecular Weight 380.34 g/mol
CAS No. 174060-42-5
Cat. No. B6320337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate
CAS174060-42-5
Molecular FormulaC12H28O13
Molecular Weight380.34 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.O.O
InChIInChI=1S/C12H24O11.2H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;/h4-21H,1-3H2;2*1H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+;;/m1../s1
InChIKeyBTKQLFSKIFGYOF-MASOBFGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate (CAS 174060-42-5): A Defined Hydrate Form for Scientific and Industrial Selection


1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate (1,1-GPM dihydrate) is the hydrated crystalline form of a disaccharide alcohol that serves as one of the two principal components of the bulk sweetener isomalt [1]. The compound, with molecular formula C12H28O13 (MW 380.34 g/mol), exists as a white crystalline solid characterized by a well-defined stoichiometric water content of two moles of water per mole of carbohydrate [2]. Its procurement as the pure dihydrate ensures a consistent hydration state, which is critical for applications where precise composition, hygroscopic stability, and reproducible solid-state properties are required .

Why 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate Cannot Be Replaced by Generic In-Class Sugar Alcohols


The dihydrate form of 1-O-alpha-D-glucopyranosyl-d-mannitol possesses a unique thermal stability profile, a sharply defined optical rotation, and a predictable crystalline-water stoichiometry that are absent in the anhydrous form or in isomeric mixtures [1]. Generic sugar alcohols such as maltitol, sorbitol, or xylitol exhibit markedly different glycemic indices, hygroscopic behavior, and cariogenic potential, meaning that interchange without reformulation leads to altered product texture, shelf-life, and metabolic response [2]. For research applications requiring exact compositional control or for pharmaceutical excipient qualification, the dihydrate provides unambiguous identity verification through melting point and specific rotation that ensures lot-to-lot consistency .

Quantitative Evidence Guide for 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate: Data-Driven Differentiation from Competing Polyols


Thermal Behavior: Melting Point Differentiates Dihydrate from Anhydrous Form

The melting onset temperature of the dihydrate form is 65°C lower than that of the anhydrous form, providing a definitive thermal fingerprint for identity and purity verification [1]. This difference is large enough to detect incomplete dehydration or polymorphic impurity.

Differential Scanning Calorimetry Solid-state characterization Pharmaceutical excipient qualification

Glycemic Index: Isomalt (1,1-GPM-containing) vs. Maltitol — a Quantitative Class-Level Advantage

When considered as the isomalt mixture of which 1-O-alpha-D-glucopyranosyl-D-mannitol dihydrate is a principal constituent, the glycemic index is 9, which is 74% lower than that of the widely used polyol maltitol (GI = 35) [1]. This class-level inference is derived from a systematic review compiling multiple human glycemic-response studies.

Glycemic response Diabetes-friendly ingredients Low-glycemic formulation

Specific Optical Rotation as a Chromatographic Identity Discriminator

The specific optical rotation of 1-O-alpha-D-glucopyranosyl-D-mannitol dihydrate is reported in the range +88° to +94° (c=4, dil. NH4OH) . This chiroptical property is distinct from that of the other isomalt diastereomer, 6-O-alpha-D-glucopyranosyl-D-sorbitol, and from monomeric polyols such as sorbitol (~ -2°) and mannitol (~ +24°), enabling unambiguous identification by polarimetry or HPLC with optical rotation detection.

Chiroptical detection Food additive authenticity Pharmacopoeial identification

Enamel Remineralization: In Vitro/In Situ Evidence for Non-Cariogenic Performance

In a combined in vitro pH-cycling model and in situ study, a 10% isomalt solution (comprising 1-O-alpha-D-glucopyranosyl-D-mannitol dihydrate and its diastereomer) inhibited both de- and remineralization when continuously present, yielding significantly smaller overall mineral loss during the demineralization phase compared to no-treatment controls [1]. Although this is a class-level property shared with some other polyols, the quantitative mineral loss data confirm that isomalt does not merely have a neutral effect but actively modulates the de/remineralization balance.

Oral health Sugar-free confectionery Dental caries prevention

Application Scenarios for 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate Based on Evidence-Driven Differentiation


Pharmaceutical Excipient Qualification and Batch Consistency Control

The well-defined melting point (onset ~104°C) and specific optical rotation (+88° to +94°) enable pharmacopoeial identity testing and purity assessment by DSC and polarimetry [1]. This is crucial when the dihydrate is used as a filler-binder in direct compression tablet formulations, where the anhydrous form would absorb moisture and alter compression properties [2].

Low-Glycemic, Diabetic-Friendly Confectionery Development

For product developers seeking a very-low-GI (GI=9) bulk sweetener, 1-O-alpha-D-glucopyranosyl-D-mannitol dihydrate — as part of isomalt — provides a calorie value of ~2.0 kcal/g and does not elicit a significant postprandial blood glucose rise, unlike maltitol (GI=35) [3]. This makes it the preferred polyol for sugar-free hard candies, chewing gums, and baked goods targeting diabetic consumers.

Tooth-Friendly Oral-Care Products and Sugar-Free Mints

The non-cariogenic nature of isomalt, supported by in situ remineralization studies [4], positions the dihydrate component as a key ingredient in toothpaste, mouth rinses, and medicated lozenges where enamel protection is a product claim. Unlike sorbitol or maltitol, isomalt has been specifically evaluated for its positive effect on the de/remineralization balance.

Analytical Reference Standard for Food Additive Authenticity Testing

Because the pure dihydrate possesses a unique combination of melting point, specific rotation, and IR spectral features [1], it serves as a certified reference material for the identity testing of isomalt in food matrices, ensuring compliance with JECFA and EU specifications for food additive E953 [2].

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